
2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE is an organic compound characterized by a cyclopropane ring substituted with a formyl group and a chlorine atom. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research.
Aplicaciones Científicas De Investigación
2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of cyclopropane ring strain and reactivity.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe to study enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Mode of Action
Carbenes, such as dichlorocarbene, can form cyclopropane structures and are created in situ from reagents such as chloroform and KOH . The detailed mechanism of the formation of dichlorocarbene involves the deprotonation of chloroform to generate the trichloromethanide anion, which spontaneously expels the chloride anion .
Pharmacokinetics
. The impact of these properties on the bioavailability of the compound is currently unknown. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
1-Formyl-2-chlorocyclopropane has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which 1-Formyl-2-chlorocyclopropane exerts these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of 1-Formyl-2-chlorocyclopropane involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Formyl-2-chlorocyclopropane have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Formyl-2-chlorocyclopropane vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
1-Formyl-2-chlorocyclopropane is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-Formyl-2-chlorocyclopropane within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions .
Subcellular Localization
The subcellular localization of 1-Formyl-2-chlorocyclopropane and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE can be synthesized through several methods. One common approach involves the reaction of acrolein with ethyl diazoacetate under acid-catalyzed conditions to form ethyl 2-formyl-1-cyclopropanecarboxylate . Another method includes the reaction of 3,5-dichloro-2-pentanone with a 20% sodium hydroxide aqueous solution in the presence of a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopropane derivatives
Comparación Con Compuestos Similares
2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE can be compared with other cyclopropane derivatives such as:
1,2-Dimethylcyclopropane: Exhibits cis-trans isomerism and is used in studies of stereochemistry.
Cyclopropylamine: Used in the synthesis of pharmaceuticals and as a building block in organic synthesis.
Cyclopropylcarbinol: Studied for its reactivity and use in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its combination of a formyl group and a chlorine atom on the cyclopropane ring, which imparts distinct reactivity and makes it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-chlorocyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-4-1-3(4)2-6/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNVICSFGKNCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
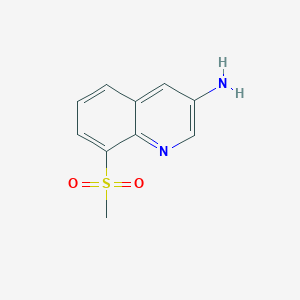
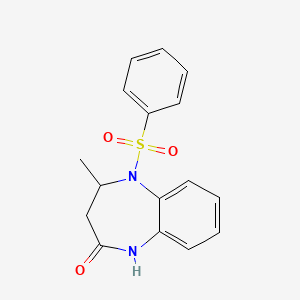

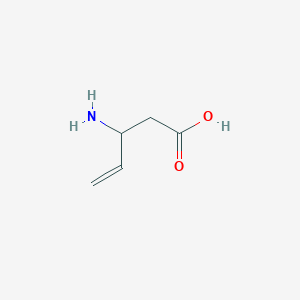

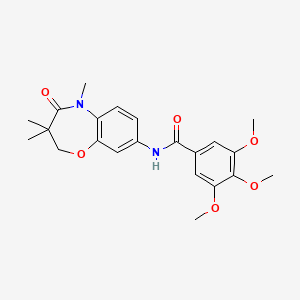
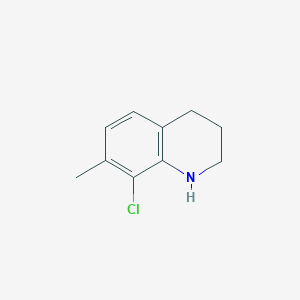
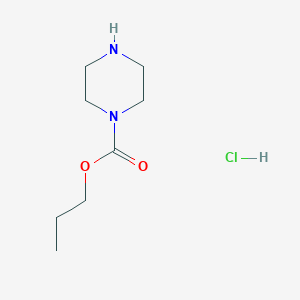

![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)

